Cas no 774-81-2 (3-Bromo-4-methoxyphenylacetic acid)
3-Bromo-4-methoxyphenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-methoxyphenylacetic acid
- 2-(3-Bromo-4-methoxyphenyl)acetic acid
- 3-BROMO-4-METHOXYPHENYLACETIC ACI
- Benzeneacetic acid,3-bromo-4-methoxy-
- (3-Bromo-4-methoxyphenyl)acetic acid
- (3-bromo-4-methoxy-phenyl)-acetic acid
- 3-Bromo-4-methoxy-phenyl acetic acid
- Benzeneacetic acid, 3-bromo-4-methoxy-
- POTVGQUUEQTPNA-UHFFFAOYSA-N
- 3-BROMO-4-METHYLOXYPHENYLACETIC ACID
- 3-Bromo-4-methoxyphenylaceticacid
- PubChem12491
- KSC495A9F
- RARECHEM AL BO 0336
- AC-2813
- AKOS002268767
- B4677
- A22028
- [3-bromo-4-(methyloxy)phenyl]acetic acid
- CS-0037013
- SY003029
- 774-81-2
- DTXSID10228112
- FS-2535
- 2-(3-bromo-4-methoxyphenyl)acetic acid;2-(3-bromo-4-methoxy-phenyl)acetic acid
- 3-Bromo-4-methoxyphenylacetic acid?
- FT-0632939
- EN300-84160
- SCHEMBL138449
- J-511935
- 3-bromo-4-meth-oxyphenylacetic acid
- MFCD00017538
- AM82917
- 2-(3-bromo-4-methoxy-phenyl) acetic acid
- STL373481
- DB-022348
- BBL027842
-
- MDL: MFCD00017538
- Inchi: 1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChI Key: POTVGQUUEQTPNA-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)CC(=O)O)OC
Computed Properties
- Exact Mass: 243.97400
- Monoisotopic Mass: 243.973507
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.56
- Melting Point: 115.0 to 119.0 deg-C
- Boiling Point: 361.1℃ at 760 mmHg
- Flash Point: 172.2℃
- Refractive Index: 1.572
- PSA: 46.53000
- LogP: 2.08480
3-Bromo-4-methoxyphenylacetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H410
- Warning Statement: P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P391-P501
- Hazardous Material transportation number:UN 3077 9/PG III
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
3-Bromo-4-methoxyphenylacetic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Bromo-4-methoxyphenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A5E11-5g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 97% | 5g |
¥282.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A5E11-1g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 97% | 1g |
¥79.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A5E11-25g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 97% | 25g |
¥921.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4677-1g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 98.0%(GC&T) | 1g |
¥240.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4677-5g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 98.0%(GC&T) | 5g |
¥950.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830438-1g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 97% | 1g |
83.70 | 2021-05-17 | |
| Fluorochem | 112400-5g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 98% | 5g |
£20.00 | 2022-02-28 | |
| Fluorochem | 112400-25g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 98% | 25g |
£68.00 | 2022-02-28 | |
| Fluorochem | 112400-100g |
3-Bromo-4-methoxyphenylacetic acid |
774-81-2 | 98% | 100g |
£197.00 | 2022-02-28 | |
| ChemScence | CS-0037013-10g |
2-(3-Bromo-4-methoxyphenyl)acetic acid |
774-81-2 | 99.33% | 10g |
$55.0 | 2022-04-26 |
3-Bromo-4-methoxyphenylacetic acid Suppliers
3-Bromo-4-methoxyphenylacetic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 3-Bromo-4-methoxyphenylacetic acid
Introduction to 3-Bromo-4-methoxyphenylacetic acid (CAS No. 774-81-2)
3-Bromo-4-methoxyphenylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 774-81-2, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a brominated aromatic ring substituted with a methoxy group and an acetic acid moiety, exhibits a unique set of chemical properties that make it valuable in synthetic chemistry and drug development.
The molecular structure of 3-Bromo-4-methoxyphenylacetic acid consists of a phenyl ring with bromine at the 3-position and methoxy at the 4-position, coupled with a carboxylic acid group at one end. This arrangement imparts both electrophilic and nucleophilic characteristics to the molecule, enabling its use as an intermediate in various synthetic pathways. The presence of the bromine atom, in particular, makes it a useful precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, 3-Bromo-4-methoxyphenylacetic acid has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is found in several bioactive molecules, suggesting that it could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have explored its utility in developing inhibitors targeting specific biological pathways relevant to diseases such as cancer and inflammation.
One of the most compelling aspects of 3-Bromo-4-methoxyphenylacetic acid is its role in the synthesis of small-molecule drugs. The acetic acid group allows for facile derivatization into esters, amides, or other pharmacophores, enhancing its adaptability in drug design. Moreover, the bromine substituent provides a handle for further chemical manipulation, enabling the construction of more complex molecules with desired pharmacological properties.
Recent studies have highlighted the importance of 3-Bromo-4-methoxyphenylacetic acid in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases. By incorporating the 3-Bromo-4-methoxyphenylacetic acid scaffold into kinase inhibitors, researchers aim to develop compounds that can selectively inhibit aberrant signaling, thereby offering new therapeutic strategies.
The compound has also been investigated for its potential in anti-inflammatory applications. Inflammation is a hallmark of many chronic diseases, and modulating inflammatory pathways can lead to effective treatments. Some preliminary studies suggest that derivatives of 3-Bromo-4-methoxyphenylacetic acid may interact with inflammatory mediators, potentially reducing inflammation without significant side effects.
From a synthetic chemistry perspective, 3-Bromo-4-methoxyphenylacetic acid serves as a valuable building block for constructing more complex molecules. Its reactivity allows chemists to explore diverse synthetic routes, including palladium-catalyzed cross-coupling reactions, which are widely used in drug discovery due to their efficiency and selectivity. The ability to introduce various functional groups into the molecule makes it an indispensable tool for medicinal chemists seeking to optimize drug candidates.
The pharmaceutical industry has taken notice of the potential of 3-Bromo-4-methoxyphenylacetic acid, leading to increased investment in research focused on this compound. Companies are actively exploring its applications in developing new drugs across multiple therapeutic areas. The compound's versatility and well-documented synthetic protocols make it an attractive candidate for industrial-scale production.
In academic research, 3-Bromo-4-methoxyphenylacetic acid continues to be a subject of interest due to its broad utility. Researchers are leveraging its structural features to develop innovative synthetic methodologies and explore new drug targets. Collaborative efforts between academia and industry are fostering advancements that could translate into tangible benefits for patients worldwide.
The future prospects for 3-Bromo-4-methoxyphenylacetic acid appear promising, with ongoing studies expected to uncover new applications and refine existing ones. As our understanding of biological systems grows, so too will the demand for specialized intermediates like this one. The compound's role in advancing pharmaceutical science underscores its importance as a cornerstone molecule in modern drug development.
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